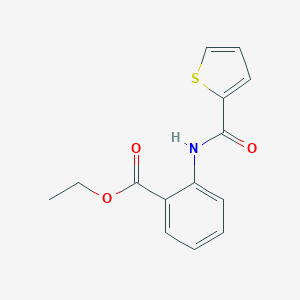
Ethyl 2-(thiophene-2-carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(thiophene-2-carbonylamino)benzoate, also known as ETB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ETB is a member of the thiophene family of compounds, which are known for their diverse biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been studied for its potential applications in several areas of scientific research. One of the significant applications of Ethyl 2-(thiophene-2-carbonylamino)benzoate is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. Ethyl 2-(thiophene-2-carbonylamino)benzoate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has shown promising results as an anti-cancer agent, and several studies have investigated its mechanism of action and efficacy against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(thiophene-2-carbonylamino)benzoate is not fully understood, but several studies have suggested that it may act by inhibiting the growth and proliferation of cancer cells. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the treatment of cancer. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the activity of enzymes involved in cell division, which may contribute to its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-cancer effects. Additionally, Ethyl 2-(thiophene-2-carbonylamino)benzoate has been shown to have a protective effect on the liver, reducing liver damage caused by toxic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Ethyl 2-(thiophene-2-carbonylamino)benzoate is its versatility in scientific research applications. Ethyl 2-(thiophene-2-carbonylamino)benzoate can be used as a building block for the synthesis of organic semiconductors, a fluorescent probe for the detection of metal ions, and an anti-cancer agent. However, there are also limitations to the use of Ethyl 2-(thiophene-2-carbonylamino)benzoate in lab experiments. Ethyl 2-(thiophene-2-carbonylamino)benzoate is a relatively new compound, and its toxicity and long-term effects on living organisms are not fully understood. Additionally, the synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate requires specialized equipment and expertise, which may limit its accessibility to researchers.
Direcciones Futuras
For the study of Ethyl 2-(thiophene-2-carbonylamino)benzoate include the optimization of the synthesis method, further studies on its mechanism of action, and the development of new applications.
Métodos De Síntesis
The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate involves the reaction of ethyl 2-amino benzoate with thiophene-2-carboxylic acid chloride in the presence of a base. The reaction yields Ethyl 2-(thiophene-2-carbonylamino)benzoate as a white solid, which can be purified through recrystallization. The synthesis of Ethyl 2-(thiophene-2-carbonylamino)benzoate has been reported in several scientific research papers, and the method has been optimized to increase the yield and purity of the product.
Propiedades
Número CAS |
5321-79-9 |
|---|---|
Nombre del producto |
Ethyl 2-(thiophene-2-carbonylamino)benzoate |
Fórmula molecular |
C14H13NO3S |
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
ethyl 2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)10-6-3-4-7-11(10)15-13(16)12-8-5-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
NGIPFNFQFBJHSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




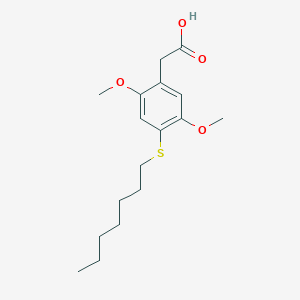
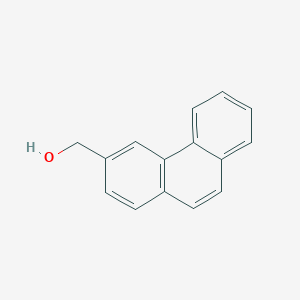
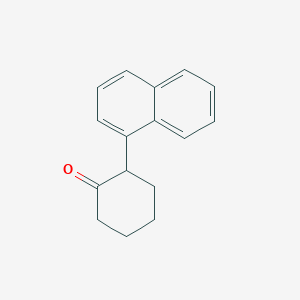
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
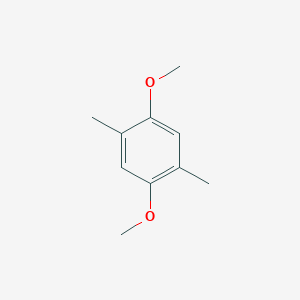
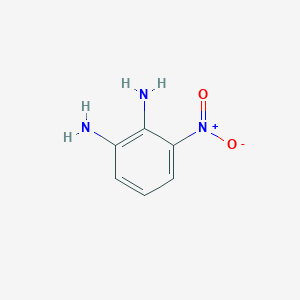
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
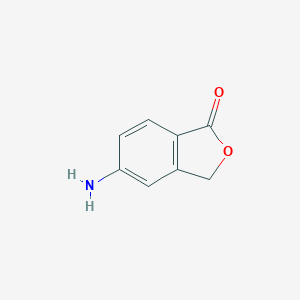
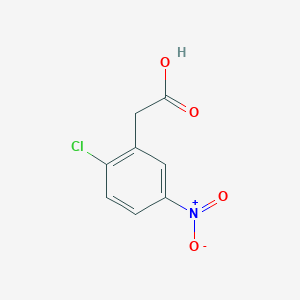
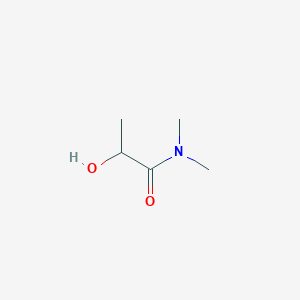

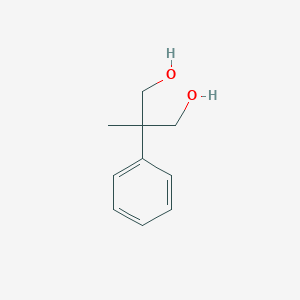
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)